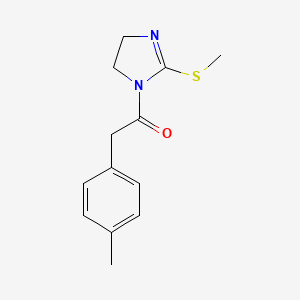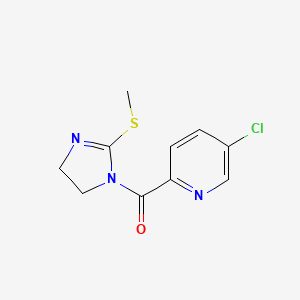
(5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone involves the inhibition of enzymes and receptors. Specifically, it has been shown to inhibit the activity of certain kinases and phosphatases, which play important roles in cellular signaling pathways. By inhibiting these enzymes, this compound can potentially disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone in lab experiments is its specificity for certain enzymes and receptors. This can make it a useful tool for studying the roles of these molecules in cellular signaling pathways. However, one limitation is that it may not be effective against all types of cancer cells, and further research is needed to determine its potential efficacy in different types of cancer.
Orientations Futures
There are several future directions for research on (5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone. One direction is to further investigate its potential for drug development, particularly in the treatment of cancer and neurological disorders. Another direction is to study its effects on different types of cancer cells, to determine its potential efficacy in different cancer types. Additionally, further research is needed to determine its safety and toxicity profile, as well as its potential for use in combination with other drugs.
Méthodes De Synthèse
The synthesis of (5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone involves the reaction of 2-methylsulfanyl-4,5-dihydroimidazole with 5-chloropyridin-2-yl-carbaldehyde in the presence of a base catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
(5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
(5-chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-16-10-12-4-5-14(10)9(15)8-3-2-7(11)6-13-8/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGQGZGGROYCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
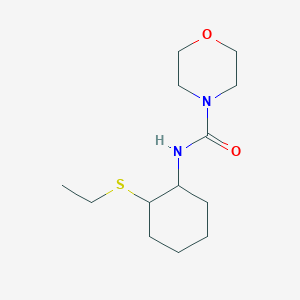
![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)
![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
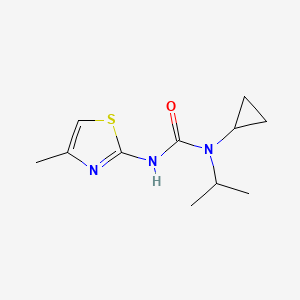
![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)
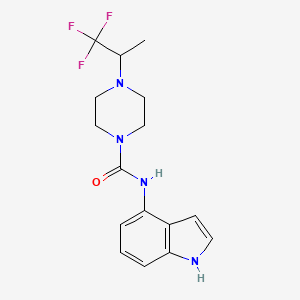
![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)

![N-[(1-methylpyrrol-2-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7584306.png)

